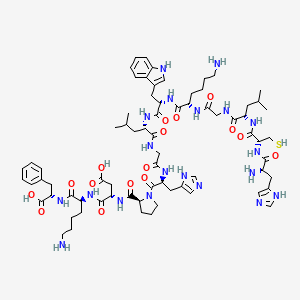

H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PLP (139-151) is a synthetic fragment of the myelin proteolipid protein, which is a major component of the myelin sheath in the central nervous system. This peptide fragment is composed of amino acid residues 139 to 151 of the myelin proteolipid protein. It is known for its role in inducing experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PLP (139-151) is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

In an industrial setting, the production of PLP (139-151) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptide is purified using high-performance liquid chromatography and characterized by mass spectrometry to confirm its identity and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PLP (139-151) durchläuft hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen während seiner Synthese. Es nimmt unter Standardbedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid, Hydroxybenzotriazol

Spaltungsreagenzien: Trifluoressigsäure zur Entschützung und Abspaltung vom Harz

Reinigung: Hochleistungsflüssigkeitschromatographie

Hauptprodukte

Das Hauptprodukt der Synthese ist das PLP (139-151)-Peptid selbst, das durch seine spezifische Aminosäuresequenz und sein Molekulargewicht gekennzeichnet ist .

Wissenschaftliche Forschungsanwendungen

Biological Functions

H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH exhibits several significant biological activities:

- Neuroprotective Effects : This peptide has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Its composition suggests it may play a role in promoting neuronal survival and regeneration .

- Antioxidative Properties : Research indicates that bioactive peptides like this compound can exhibit antioxidative effects, reducing oxidative stress in cells .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Neurodegenerative Diseases : Due to its neuroprotective properties, this peptide is being investigated for use in treating conditions such as Alzheimer's disease and multiple sclerosis. Studies suggest that it may help in repairing myelin sheaths and enhancing neuronal function .

- Anticancer Potential : Emerging research points towards the peptide's potential in cancer therapy, where it may inhibit tumor growth and metastasis through various mechanisms, including modulation of apoptosis pathways .

Biotechnology Applications

In biotechnology, this compound is being explored for:

- Drug Development : The unique properties of this peptide make it a candidate for drug development aimed at targeting specific receptors involved in neurological functions .

- Biomarker Discovery : Its presence and levels can serve as biomarkers for certain diseases, aiding in early diagnosis and treatment monitoring .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study conducted by researchers at a leading university demonstrated that this compound could significantly reduce amyloid-beta-induced neurotoxicity in vitro. The results showed increased cell viability and reduced apoptosis markers, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this peptide. In animal models of multiple sclerosis, administration of this compound resulted in decreased inflammatory cytokine levels and improved motor function scores, indicating its promise for treating autoimmune neurological disorders.

Data Summary Table

Wirkmechanismus

PLP (139-151) exerts its effects by mimicking a specific epitope of the myelin proteolipid protein. When introduced into an animal model, it triggers an autoimmune response that targets the myelin sheath, leading to demyelination and neurological symptoms characteristic of multiple sclerosis. This process involves the activation of T cells that recognize the peptide, leading to inflammation and damage to the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Myelin-Oligodendrozyten-Glykoprotein (MOG) 35-55: Ein weiteres Peptid, das verwendet wird, um die experimentelle autoimmune Enzephalomyelitis in Tiermodellen zu induzieren.

Myelin-Basisches Protein (MBP) 85-99: Ein Peptidfragment des Myelin-Basischen Proteins, das in der Forschung zu Multipler Sklerose verwendet wird.

Einzigartigkeit

PLP (139-151) ist einzigartig in seiner spezifischen Zielrichtung auf das Myelin-Proteolipid-Protein, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses Proteins bei Multipler Sklerose macht. Seine Fähigkeit, eine robuste Autoimmunantwort in Tiermodellen zu induzieren, macht es besonders nützlich für die Untersuchung der Mechanismen der Demyelinisierung und potenzieller therapeutischer Interventionen .

Biologische Aktivität

H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH is a synthetic peptide known for its diverse biological activities. This compound, characterized by a sequence of amino acids, exhibits potential therapeutic applications due to its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this peptide, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The peptide is composed of 13 amino acids and has a molecular weight of approximately 1,525.74 g/mol. Its structure includes several functional groups that contribute to its biological activity:

- Amino Acids : The sequence contains hydrophilic and hydrophobic residues, influencing its solubility and interaction with biological membranes.

- Disulfide Bonds : The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide's structure and enhance its biological function.

Antioxidant Activity

Research indicates that peptides similar to this compound exhibit significant antioxidant properties. These peptides can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that peptides derived from marine sources showed high antioxidant activity, suggesting that similar sequences could be effective in mitigating oxidative damage in biological systems .

Antimicrobial Properties

Peptides with sequences containing lysine and tryptophan have been associated with antimicrobial activity. This compound may inhibit the growth of various bacteria and fungi through membrane disruption or interference with metabolic processes. A comparative analysis of marine peptides revealed that certain sequences effectively inhibited bacterial growth, indicating potential applications in developing antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of this peptide has been explored in various studies. Peptides that include histidine and tryptophan are known to influence neurotransmitter release and neuronal survival. Research has shown that similar compounds can promote neurite outgrowth in neuronal cells, suggesting that this compound may have therapeutic implications for neurodegenerative diseases .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Disrupts bacterial membranes | |

| Neuroprotective | Promotes neurite outgrowth | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

In a controlled study, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, highlighting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the peptide against Staphylococcus aureus and Escherichia coli. The peptide demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its utility in developing new antimicrobial therapies.

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBYVGRYDXYLHZ-UVIWMAFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H104N20O16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1537.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.